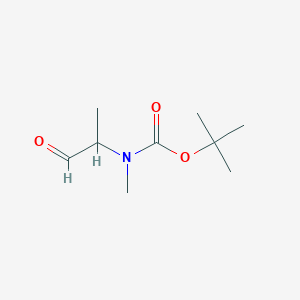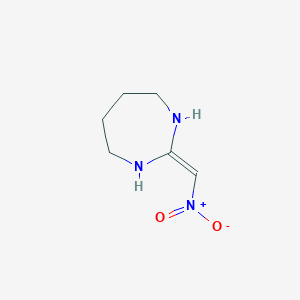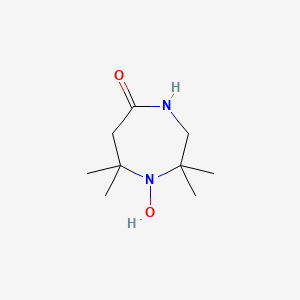![molecular formula C20H19N3O2 B8509188 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8509188.png)
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is an organic compound with a complex structure that includes a quinoline core substituted with ethylphenylamino and dimethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Methoxylation: The dimethoxy groups are introduced through methylation reactions, typically using methanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ethylphenylamine for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethylphenylamino-N,N-diacetic acid: Similar in structure but with different functional groups.
4-Hydroxyquinoline: Shares the quinoline core but has different substituents.
Uniqueness
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H19N3O2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-(4-ethylanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H19N3O2/c1-4-13-5-7-15(8-6-13)23-20-14(11-21)12-22-17-10-19(25-3)18(24-2)9-16(17)20/h5-10,12H,4H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
HLURNMSMPHQXLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
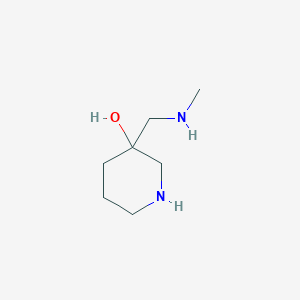

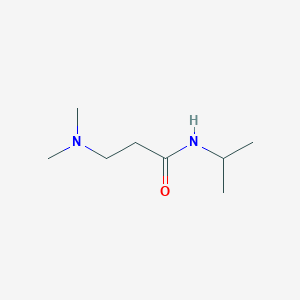
![4-[2-(4-Hexylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8509130.png)

![5,7-Dimethylbenzo[b]thiophene](/img/structure/B8509144.png)

![3-[tert-butyl(dimethyl)silyl]oxy-1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propan-1-ol](/img/structure/B8509159.png)
